1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine
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Overview
Description
1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine is an organic compound with the molecular formula C13H14N2O and a molecular weight of 214.27 g/mol . This compound features a pyridine ring linked to a phenyl ring through an ether linkage, with an ethanamine group attached to the phenyl ring. It is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine can be synthesized through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction between 4-bromoanisole and 3-hydroxypyridine, followed by the reduction of the resulting intermediate to yield the target compound . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted ethanamine derivatives.
Scientific Research Applications
1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine
- 4-(Pyridin-3-yloxy)benzylamine
- 4-(Pyridin-3-yloxy)phenylmethanamine
Uniqueness: 1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine stands out due to its unique ether linkage between the pyridine and phenyl rings, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications .
Properties
IUPAC Name |
1-(4-pyridin-3-yloxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(14)11-4-6-12(7-5-11)16-13-3-2-8-15-9-13/h2-10H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFDAKMISBBZMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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